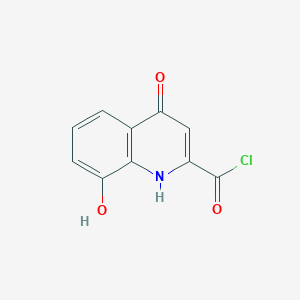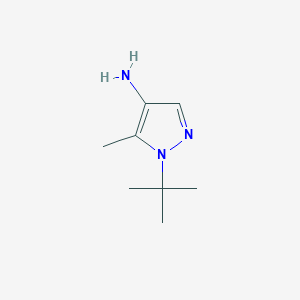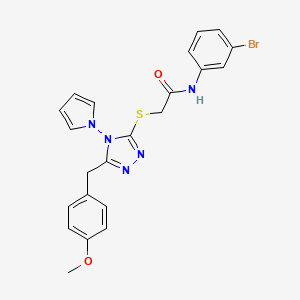![molecular formula C15H15ClN2O2 B2647185 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide CAS No. 1808593-99-8](/img/structure/B2647185.png)
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It has also been suggested that this compound may interact with various proteins such as histone deacetylases (HDACs), peroxisome proliferator-activated receptor gamma (PPARγ), and beta-secretase 1 (BACE1).
Biochemical and Physiological Effects:
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. It has also been shown to inhibit cell proliferation by downregulating cyclin D1 and upregulating p21 and p27. In diabetes research, it has been shown to improve glucose tolerance by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. It has also been shown to improve insulin sensitivity by increasing insulin receptor substrate 1 (IRS-1) expression and phosphorylation. In Alzheimer's disease research, it has been shown to reduce amyloid beta accumulation by inhibiting BACE1 activity and promoting amyloid beta clearance. It has also been shown to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has limited bioavailability, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for research on 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Synthesis Methods
The synthesis of 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with N-(3-hydroxyphenethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been shown to reduce amyloid beta accumulation and improve cognitive function.
properties
IUPAC Name |
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-12(8-14(16)17-9)15(20)18-10(2)11-4-3-5-13(19)7-11/h3-8,10,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBUVMDZVWLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NC(C)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)
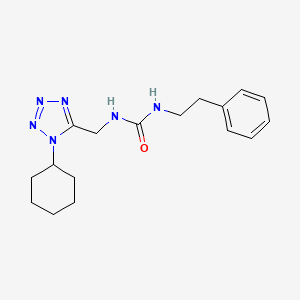
![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)
![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)
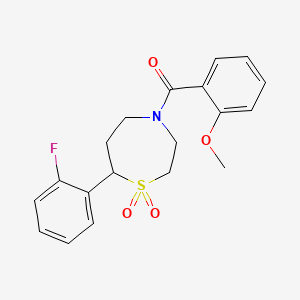
![3-(3,4-Dimethoxyphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)

![1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2647111.png)


![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)
